2-Chloro-6-fluorophenylacetonitrile

Vue d'ensemble

Description

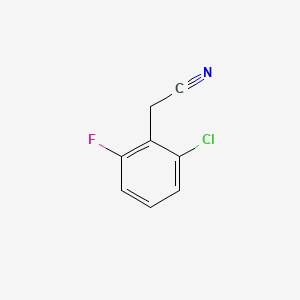

2-Chloro-6-fluorophenylacetonitrile, also known as 2-Chloro-6-fluorobenzyl cyanide, is an organic compound with the molecular formula C8H5ClFN. It is a fluorinated aromatic nitrile, characterized by the presence of both chlorine and fluorine atoms on the benzene ring, along with a nitrile group attached to the benzyl position. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Chloro-6-fluorophenylacetonitrile can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloro-6-fluorobenzyl chloride with sodium cyanide. The reaction typically takes place in an aprotic solvent such as dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar nucleophilic substitution methods. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-6-fluorophenylacetonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitrile group can be substituted by nucleophiles such as amines or alcohols.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium cyanide in DMF under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Various oxidizing agents, depending on the desired product.

Major Products Formed

Amines: From the reduction of the nitrile group.

Substituted Benzyl Derivatives: From nucleophilic substitution reactions.

Applications De Recherche Scientifique

2-Chloro-6-fluorophenylacetonitrile is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of fluorinated aromatic compounds.

Biology: In the development of bioactive molecules for research purposes.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of agrochemicals and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 2-Chloro-6-fluorophenylacetonitrile depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the nitrile group can form interactions with enzymes or receptors, influencing biological pathways. The presence of chlorine and fluorine atoms can also affect the compound’s reactivity and binding affinity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Fluorophenylacetonitrile

- 4-Fluorophenylacetonitrile

- 3-Fluorophenylacetonitrile

- 2-Chloro-5-fluorophenylacetonitrile

Uniqueness

2-Chloro-6-fluorophenylacetonitrile is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring, which can influence its chemical reactivity and biological activity. This unique structure makes it a valuable intermediate in the synthesis of various specialized compounds .

Activité Biologique

2-Chloro-6-fluorophenylacetonitrile (CAS No. 75279-55-9) is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. Its unique chemical structure, characterized by the presence of both chlorine and fluorine atoms, positions it as a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₅ClFN. The compound features a nitrile functional group attached to a phenyl ring that is substituted with chlorine and fluorine atoms. This substitution pattern may influence its reactivity and interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅ClFN |

| Boiling Point | Approximately 258°C |

| Density | 1.3 g/cm³ |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values recorded for this compound demonstrate its effectiveness against these pathogens.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

In a study comparing the efficacy of various fluoroaryl compounds, this compound was noted for its ability to prevent biofilm formation in S. aureus, indicating its potential as an antibiofilm agent .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary findings suggest that it may interact with specific enzymes or receptors involved in cancer metabolism, potentially enhancing the efficacy of existing chemotherapeutic agents.

A notable study explored the compound's role as a biphenyl inhibitor of carbonyl reductase, an enzyme implicated in the metabolism of anthracycline drugs. By inhibiting this enzyme, the compound may reduce cardiotoxicity associated with certain cancer treatments while maintaining their therapeutic effectiveness .

The biological activity of this compound is believed to stem from its ability to bind to specific molecular targets within cells. This binding can modulate enzyme activity or receptor signaling pathways, leading to a biological response such as cell death in cancer cells or inhibition of bacterial growth. Further studies are necessary to elucidate the precise mechanisms involved.

Case Studies

- Antimicrobial Efficacy : A recent study demonstrated that formulations containing this compound effectively inhibited biofilm formation in S. aureus without developing resistance over time .

- Cancer Treatment Synergy : Research indicated that when used alongside anthracycline drugs, this compound could enhance their efficacy while mitigating cardiotoxic side effects by inhibiting carbonyl reductase activity .

Q & A

Basic Research Questions

Q. What experimental precautions are critical when handling 2-chloro-6-fluorophenylacetonitrile to ensure safety and reproducibility?

- Methodological Answer:

- Safety Protocols: Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. Waste must be segregated and handled by certified waste management services due to toxicity risks .

- Stability Control: Store at 0–6°C to prevent degradation, as recommended for structurally similar nitriles .

- Reaction Monitoring: Employ real-time spectroscopic techniques (e.g., FTIR) to track nitrile group reactivity and detect side products.

Q. How can researchers optimize the synthesis of this compound derivatives for pharmaceutical intermediates?

- Methodological Answer:

- Stepwise Functionalization: Introduce substituents (e.g., pyrimidine rings) via nucleophilic aromatic substitution, controlling temperature (60–80°C) and solvent polarity (DMF or acetonitrile) to minimize byproducts .

- Purification: Use column chromatography with silica gel (hexane:ethyl acetate gradients) to isolate intermediates, validated by HPLC purity checks (>97%) .

Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

- Methodological Answer:

- Mass Spectrometry: Compare experimental spectra (e.g., m/z peaks for [M+H]+) with NIST reference data to confirm molecular weight and fragmentation patterns .

- NMR Analysis: Use -NMR to resolve fluorine environments and -NMR to verify nitrile carbon shifts (~115–120 ppm) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound?

- Methodological Answer:

-

Density Functional Theory (DFT): Apply hybrid functionals (e.g., B3LYP) to calculate frontier molecular orbitals (HOMO/LUMO), highlighting electron-withdrawing effects of Cl/F substituents. Validate against experimental UV-Vis spectra .

-

Reactivity Prediction: Simulate reaction pathways for nitrile hydrolysis using solvent continuum models (PCM) to assess activation energies .

DFT Functional Average Deviation (kcal/mol) Application Example B3LYP 2.4 Atomization energies M06-2X 3.1 Solvent-phase reactions

Q. How can researchers resolve contradictions in spectroscopic data for halogen-substituted phenylacetonitriles?

- Methodological Answer:

- Multi-Technique Validation: Cross-reference -NMR chemical shifts with HMBC correlations to confirm substituent positions .

- X-ray Crystallography: Resolve ambiguities in bond angles (e.g., C-Cl vs. C-F distortions) using single-crystal diffraction data .

Q. What strategies mitigate side reactions during the synthesis of this compound-based heterocycles?

- Methodological Answer:

- Kinetic Control: Optimize reaction times (e.g., <2 hours for cyclocondensation) to prevent over-oxidation of nitrile groups.

- Additive Use: Introduce catalytic Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in pyrimidine ring formation .

Q. Data Interpretation & Experimental Design

Q. How should researchers design experiments to assess the environmental impact of this compound degradation byproducts?

- Methodological Answer:

- Degradation Studies: Simulate hydrolysis under acidic/basic conditions (pH 3–11) and analyze products via LC-MS/MS. Compare toxicity profiles using in silico tools (e.g., EPA EPI Suite) .

- Ecotoxicology Assays: Use Daphnia magna or algal growth inhibition tests to quantify EC₅₀ values for metabolites .

Q. What statistical approaches are recommended for validating reproducibility in multi-step syntheses involving this compound?

- Methodological Answer:

Propriétés

IUPAC Name |

2-(2-chloro-6-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSAFMIRVLOISC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90226252 | |

| Record name | 2-Chloro-6-fluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75279-55-9 | |

| Record name | 2-Chloro-6-fluorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75279-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-fluorophenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075279559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-fluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-fluorophenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.